molecular formula C11H16N4O3 B101048 2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis- CAS No. 19415-92-0

2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-

Cat. No. B101048
CAS RN: 19415-92-0
M. Wt: 252.27 g/mol
InChI Key: AMTUSIQIVCNFIN-UHFFFAOYSA-N
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Description

2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis- is a chemical compound that is commonly referred to as 'Bis-imidazole'. It is a heterocyclic compound that contains two imidazole rings and a central methylene bridge. Bis-imidazole has been the subject of extensive research due to its diverse range of applications in various fields, including pharmaceuticals, materials science, and catalysis.

Mechanism Of Action

The mechanism of action of Bis-imidazole is not fully understood. However, it is believed to exert its antimicrobial activity by interfering with the synthesis of bacterial cell walls. Bis-imidazole has been shown to inhibit the activity of enzymes involved in cell wall biosynthesis, leading to the disruption of bacterial cell wall integrity and subsequent cell death.

Biochemical And Physiological Effects

Bis-imidazole has been shown to exhibit low toxicity in vitro and in vivo. It has been reported to have no adverse effects on liver and kidney function in animal studies. Bis-imidazole has also been shown to exhibit antioxidant activity and may have potential applications in the treatment of oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

Bis-imidazole has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under a range of conditions and can be easily stored for long periods. However, Bis-imidazole has some limitations, including its low solubility in water and organic solvents, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the study of Bis-imidazole. One area of interest is the development of new synthetic methods for the production of Bis-imidazole and its derivatives. Another area of research is the investigation of Bis-imidazole as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, Bis-imidazole has potential applications in materials science and catalysis, and further research in these areas may lead to the development of new technologies and materials.

Synthesis Methods

The synthesis of Bis-imidazole can be achieved through various methods, including the reaction of imidazole with formaldehyde in the presence of a strong acid catalyst. Another method involves the reaction of imidazole with paraformaldehyde in the presence of a base catalyst. Bis-imidazole can also be synthesized through the reaction of imidazole with glutaraldehyde.

Scientific Research Applications

Bis-imidazole has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, Bis-imidazole has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. It has also been investigated for its potential use as an anticancer agent, with promising results in preclinical studies.

properties

CAS RN

19415-92-0

Product Name

2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

N-[[2-oxo-3-[(prop-2-enoylamino)methyl]imidazolidin-1-yl]methyl]prop-2-enamide

InChI

InChI=1S/C11H16N4O3/c1-3-9(16)12-7-14-5-6-15(11(14)18)8-13-10(17)4-2/h3-4H,1-2,5-8H2,(H,12,16)(H,13,17)

InChI Key

AMTUSIQIVCNFIN-UHFFFAOYSA-N

SMILES

C=CC(=O)NCN1CCN(C1=O)CNC(=O)C=C

Canonical SMILES

C=CC(=O)NCN1CCN(C1=O)CNC(=O)C=C

Other CAS RN

19415-92-0

synonyms

1,3-Bis(acryloylaminomethyl)-2-imidazolidone

Origin of Product

United States

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